molecular formula C38H60O9 B1209666 Croton factor F1 CAS No. 53202-98-5

Croton factor F1

Cat. No.: B1209666
CAS No.: 53202-98-5
M. Wt: 660.9 g/mol
InChI Key: DYHBGVHTKOPQDM-SGPTVBMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Croton factor F1 involves the extraction of croton oil from the seeds of Croton tiglium. The oil is then subjected to a series of purification steps, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), to isolate the desired phorbol esters .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of croton oil using solvent extraction methods. The crude oil is then purified through chromatographic techniques to obtain a non-irritant phorboid mixture. This mixture is further purified by gravity column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Croton factor F1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ester groups .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of phorbol esters, which exhibit different biological activities .

Scientific Research Applications

Croton factor F1 has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various phorbol derivatives.

    Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and cosmetic products

Mechanism of Action

Croton factor F1 exerts its effects by interacting with protein kinase C (PKC), a family of enzymes involved in various cellular processes. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways, resulting in various biological effects such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

    Phorbol: Another phorbol ester with similar biological activities.

    4α-deoxyphorbol: A derivative of phorbol with distinct biological properties.

    Phorbol 12-monoester: Exhibits unique anti-HIV-1 activities.

Uniqueness: Croton factor F1 is unique due to its specific ester substitutions at positions 12 and 13, which confer distinct biological activities compared to other phorbol esters. Its ability to selectively activate certain PKC isoforms makes it a valuable tool in scientific research .

Properties

IUPAC Name

[(1S,2S,6R,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31(42)46-34-26(3)37(45)29(32-35(5,24-40)38(32,34)47-27(4)41)21-28(23-39)22-36(44)30(37)20-25(2)33(36)43/h20-21,26,29-30,32,34,39-40,44-45H,6-19,22-24H2,1-5H3/t26-,29+,30-,32-,34-,35-,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHBGVHTKOPQDM-SGPTVBMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)CO)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098259
Record name Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53202-98-5
Record name Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC338250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Hydroxyphorbol 12-palmitate 13-acetate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Croton factor F1
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Croton factor F1

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